molecular formula C6H7FN2 B084049 2-Fluorobenzene-1,4-diamine CAS No. 14791-78-7

2-Fluorobenzene-1,4-diamine

Cat. No. B084049
CAS RN: 14791-78-7
M. Wt: 126.13 g/mol
InChI Key: FXFTWEVIIHVHDS-UHFFFAOYSA-N
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Patent
US08476434B2

Procedure details

Preparation of 2-fluorobenzene-1,4-diamine 3,4-Difluorobenzenamine (3.0 mL) and NH4OH (15.0 mL) were heated in a sealed tube at 150° C. with vigorous stirring for several hours, forming a solid yellow precipitate. The reaction was filtered, washed with water, and then hexanes to afford 2-fluorobenzene-1,4-diamine as a yellow solid.
Name
2-fluorobenzene-1,4-diamine 3,4-Difluorobenzenamine
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=C(N)C=CC=1F.[F:10][C:11]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:12]=1[NH2:18].[NH4+].[OH-]>>[F:10][C:11]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:12]=1[NH2:18] |f:0.1,2.3|

Inputs

Step One
Name
2-fluorobenzene-1,4-diamine 3,4-Difluorobenzenamine
Quantity
3 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)N.FC1=C(C=CC(=C1)N)N
Name
Quantity
15 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a solid yellow precipitate
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.